molecular formula C11H11NO3 B14079083 5-(4-(Methoxymethoxy)phenyl)oxazole

5-(4-(Methoxymethoxy)phenyl)oxazole

Cat. No.: B14079083
M. Wt: 205.21 g/mol
InChI Key: RYXSUQUUYXMEHU-UHFFFAOYSA-N
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Description

5-(4-(Methoxymethoxy)phenyl)oxazole is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a para-methoxymethoxy-phenyl group. The methoxymethoxy (-OCH2OCH3) substituent is a polar, electron-donating group that enhances solubility in organic solvents compared to simpler alkoxy groups like methoxy (-OCH3). This compound is of interest in medicinal and materials chemistry due to the versatility of the oxazole scaffold, which is prevalent in bioactive molecules and functional materials .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-[4-(methoxymethoxy)phenyl]-1,3-oxazole

InChI

InChI=1S/C11H11NO3/c1-13-8-15-10-4-2-9(3-5-10)11-6-12-7-14-11/h2-7H,8H2,1H3

InChI Key

RYXSUQUUYXMEHU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methoxymethoxy)phenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.

Industrial Production Methods

Industrial production of 5-(4-(Methoxymethoxy)phenyl)oxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques, where reactions are carried out in continuous flow reactors, can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 5-(4-(Methoxymethoxy)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . Detailed studies are

Biological Activity

5-(4-(Methoxymethoxy)phenyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 5-(4-(Methoxymethoxy)phenyl)oxazole features a methoxymethoxy group attached to a phenyl ring, contributing to its solubility and biological activity. The oxazole ring is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of 5-(4-(Methoxymethoxy)phenyl)oxazole typically involves reactions that introduce the methoxymethoxy substituent onto the phenyl ring followed by the formation of the oxazole moiety. While specific synthetic routes for this compound are not extensively documented, similar oxazole derivatives have been synthesized using methods involving condensation reactions and cyclization processes.

Biological Activity

1. Anticancer Activity
Research indicates that oxazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 5-(4-(Methoxymethoxy)phenyl)oxazole have shown promising results against various cancer cell lines. In a study assessing a series of oxazoles, certain derivatives demonstrated IC50 values below 10 µM against leukemia and melanoma cell lines, indicating potent anticancer activity .

2. Anti-inflammatory Activity
Oxazoles are also recognized for their anti-inflammatory effects. In related studies, compounds with similar structures showed notable reductions in edema and pain responses in animal models, suggesting that 5-(4-(Methoxymethoxy)phenyl)oxazole may possess similar therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural modifications. The presence of electron-donating groups like methoxy enhances the activity by improving binding affinity to biological targets. For instance, substituents at the para position on the phenyl ring have been shown to significantly impact the potency against cancer cell lines .

CompoundIC50 (µM)Activity Type
Compound A3.52 (HL-60)Anticancer
Compound B0.67 (PC-3)Anticancer
Compound C50.6% edema reductionAnti-inflammatory

Case Studies

Case Study 1: Anticancer Evaluation
In one study, a series of oxazole derivatives were evaluated for their anticancer properties using various human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of oxazole derivatives. The study utilized writhing tests and hot plate assays to assess pain relief efficacy in animal models. Results showed that certain derivatives significantly reduced pain responses, highlighting their potential as analgesics .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural and physicochemical attributes of 5-(4-(Methoxymethoxy)phenyl)oxazole with analogous compounds:

Compound Name Substituent(s) Molecular Formula Key Properties Biological/Functional Relevance
5-(4-(Methoxymethoxy)phenyl)oxazole 4-(Methoxymethoxy)phenyl C11H11NO3 Polar, hydrolytically sensitive due to ether linkage; moderate lipophilicity Potential solubility enhancer in drug design
5-(4-Methoxyphenyl)oxazole 4-Methoxyphenyl C10H9NO2 Less polar than methoxymethoxy analog; higher metabolic stability Intermediate in antiviral agents
5-[4-(Trifluoromethyl)phenyl]oxazole 4-Trifluoromethylphenyl C10H6F3NO Electron-withdrawing group; high lipophilicity and chemical stability Used in agrochemicals and OLED materials
5-(4-(Trifluoromethoxy)phenyl)oxazole 4-Trifluoromethoxyphenyl C10H6F3NO2 Combines lipophilicity and oxidative stability Explored in CNS-targeting pharmaceuticals
5-[3-Methoxy-4-(methylsulfanyl)phenyl]-4-(3,4,5-trimethoxyphenyl)oxazole Multiple substituents C26H24N2O5S Enhanced π-π stacking and hydrogen bonding capabilities Exhibits antitumor activity via G-quadruplex DNA stabilization

Key Research Findings

  • Substituent Position Matters : Para-substituted oxazoles (e.g., 4-trifluoromethyl vs. 4-methoxymethoxy) exhibit distinct electronic profiles, influencing applications in drug discovery (polar groups for solubility) versus materials science (electron-withdrawing groups for conductivity) .
  • Chain Length and Bioactivity : Ethyl or propyl side chains on phenyl-oxazoles () enhance cytotoxicity, while shorter chains (e.g., methoxymethoxy) prioritize solubility. This trade-off underscores the need for substituent optimization .
  • Hydrolytic Stability : Methoxymethoxy groups are prone to hydrolysis under physiological conditions, limiting their use in orally administered drugs but making them useful as prodrug moieties .

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